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Compound of Interest

Compound Name: 3,3-Dimethylpentan-1-ol

Cat. No.: B097394 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3,3-Dimethylpentan-1-ol is a primary alcohol with a unique branched structure that lends it

particular physical and chemical properties. This technical guide provides a comprehensive

overview of its molecular structure, physicochemical characteristics, and general synthetic

approaches. Due to the limited availability of public domain experimental data, this document

also discusses the expected spectroscopic characteristics based on its structure and provides

general information on the biological effects of primary alcohols. This guide is intended to serve

as a foundational resource for researchers and professionals in drug development and

chemical synthesis.

Molecular Structure and Identification
3,3-Dimethylpentan-1-ol, a structural isomer of heptanol, is characterized by a pentyl chain

with two methyl groups attached to the third carbon atom and a primary hydroxyl group at the

first position.

Chemical Identifiers:

IUPAC Name: 3,3-Dimethylpentan-1-ol[1]

Chemical Formula: C₇H₁₆O[1][2]
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CAS Number: 19264-94-9[1][2]

Canonical SMILES: CCC(C)(C)CCO[2]

InChI Key: IFDHMBHPLKHMOY-UHFFFAOYSA-N[1]

Physicochemical Properties
A summary of the key physicochemical properties of 3,3-Dimethylpentan-1-ol is presented in

the table below. It is important to note that some of these values are predicted or estimated due

to the scarcity of experimentally determined data in peer-reviewed literature.

Property Value Source

Molecular Weight 116.20 g/mol [1][2]

Boiling Point 167 °C [2]

Density 0.828 g/cm³ [2]

Refractive Index 1.426 [2]

LogP (predicted) 2.2 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
1 [2]

Spectroscopic Data (Predicted)
Detailed experimental spectra for 3,3-Dimethylpentan-1-ol are not readily available in public

spectral databases. However, based on its molecular structure, the expected spectral

characteristics can be predicted. For comparison, data for the structurally related alkane, 3,3-

dimethylpentane, is available and can provide some insights into the signals expected from the

carbon backbone.[3][4]

¹H NMR Spectroscopy (Predicted)
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The proton NMR spectrum of 3,3-Dimethylpentan-1-ol is expected to show distinct signals

corresponding to the different proton environments in the molecule.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.6 Triplet 2H -CH₂-OH

~1.5 Triplet 2H -C(CH₃)₂-CH₂-

~1.2 Quartet 2H -CH₂-CH₃

~0.9 Singlet 6H -C(CH₃)₂-

~0.8 Triplet 3H -CH₂-CH₃

Variable Singlet 1H -OH

¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the seven carbon atoms in their unique chemical

environments.

Chemical Shift (ppm) Assignment

~60-65 -CH₂-OH

~45-50 -C(CH₃)₂-CH₂-

~35-40 -C(CH₃)₂-

~25-30 -C(CH₃)₂-

~20-25 -CH₂-CH₃

~10-15 -CH₂-CH₃

~5-10 gem-dimethyl carbons

Infrared (IR) Spectroscopy (Predicted)
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The IR spectrum of 3,3-Dimethylpentan-1-ol is expected to exhibit characteristic absorption

bands for its functional groups.

Wavenumber (cm⁻¹) Vibration Functional Group

3200-3600 (broad) O-H stretch Alcohol

2850-3000 C-H stretch Aliphatic

1450-1470 C-H bend Aliphatic

1365-1385 C-H bend (gem-dimethyl) Alkane

1050-1150 C-O stretch Primary Alcohol

Mass Spectrometry (Predicted)
The mass spectrum of 3,3-Dimethylpentan-1-ol would likely show a molecular ion peak (M+)

at m/z = 116. Common fragmentation patterns for primary alcohols would be expected,

including the loss of water (M-18) and alpha-cleavage.

Synthesis of 3,3-Dimethylpentan-1-ol
While specific, detailed experimental protocols for the synthesis of 3,3-Dimethylpentan-1-ol
are not widely published, a general and plausible synthetic route involves the hydroboration-

oxidation of a corresponding alkene. A common precursor would be 3,3-dimethyl-1-pentene.

General Experimental Protocol: Hydroboration-
Oxidation of 3,3-Dimethyl-1-pentene
Disclaimer: This is a generalized protocol and has not been optimized for 3,3-Dimethylpentan-
1-ol. Appropriate safety precautions must be taken when handling all chemicals.

Materials:

3,3-Dimethyl-1-pentene

Borane-tetrahydrofuran complex (BH₃-THF)
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Tetrahydrofuran (THF), anhydrous

Sodium hydroxide (NaOH) solution

Hydrogen peroxide (H₂O₂), 30% solution

Diethyl ether

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Procedure:

A dry, nitrogen-flushed round-bottom flask is charged with 3,3-dimethyl-1-pentene and

anhydrous THF.

The solution is cooled in an ice bath.

A solution of BH₃-THF is added dropwise to the stirred solution while maintaining the

temperature at 0-5 °C.

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

The flask is cooled again in an ice bath, and a solution of NaOH is carefully added, followed

by the slow, dropwise addition of 30% H₂O₂.

The mixture is stirred at room temperature for a few hours.

The layers are separated, and the aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium

sulfate, filtered, and the solvent is removed under reduced pressure.

The crude product can be purified by distillation.

Below is a conceptual workflow of this synthesis.
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3,3-Dimethyl-1-pentene
in THF

Hydroboration
(BH3-THF)

Oxidation
(H2O2, NaOH)

Aqueous Workup
& Extraction

Purification
(Distillation) 3,3-Dimethylpentan-1-ol

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3,3-Dimethylpentan-1-ol.

Biological Activity and Signaling Pathways
There is no specific information available in the scientific literature regarding the biological

activity or interaction with signaling pathways of 3,3-Dimethylpentan-1-ol. However, general

effects of primary alcohols on biological systems are known.

Primary alcohols can interact with cell membranes, potentially disrupting their structure and

function. They are also known to be metabolized in the liver by alcohol dehydrogenase and

aldehyde dehydrogenase. The biological effects of simple alcohols are often attributed to their

interactions with proteins rather than lipids in cell membranes.

The diagram below illustrates a simplified, generalized pathway for the metabolism of a primary

alcohol.

Primary Alcohol
(e.g., 3,3-Dimethylpentan-1-ol) Aldehyde

Alcohol
Dehydrogenase

Carboxylic Acid

Aldehyde
Dehydrogenase Further Metabolism

(e.g., Citric Acid Cycle)

Click to download full resolution via product page

Caption: Generalized metabolic pathway of a primary alcohol.

Conclusion
3,3-Dimethylpentan-1-ol is a primary alcohol with a defined structure and predictable

physicochemical properties. While detailed experimental data, particularly spectroscopic and

comprehensive biological activity studies, are not widely available, this guide provides a

foundational understanding of this molecule. The provided general synthetic protocol and

predicted spectral data can serve as a starting point for researchers interested in the synthesis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b097394?utm_src=pdf-body-img
https://www.benchchem.com/product/b097394?utm_src=pdf-body
https://www.benchchem.com/product/b097394?utm_src=pdf-body
https://www.benchchem.com/product/b097394?utm_src=pdf-body-img
https://www.benchchem.com/product/b097394?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and characterization of this compound. Further research is warranted to fully elucidate its

chemical and biological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b097394?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Dimethylpentan-1-ol
https://www.lookchem.com/ProductWholeProperty_LCPL587086.htm
https://docbrown.info/page06/spectra/33-dimethylpentane-ir.htm
https://docbrown.info/page06/spectra/33-dimethylpentane-ir.htm
https://docbrown.info/page06/spectra/33-dimethylpentane-ir.htm
https://www.chemicalbook.com/SpectrumEN_562-49-2_1HNMR.htm
https://www.benchchem.com/product/b097394#3-3-dimethylpentan-1-ol-molecular-structure
https://www.benchchem.com/product/b097394#3-3-dimethylpentan-1-ol-molecular-structure
https://www.benchchem.com/product/b097394#3-3-dimethylpentan-1-ol-molecular-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b097394?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097394?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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